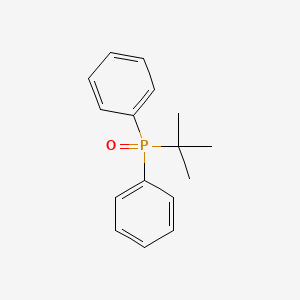

tert-Butyldiphenylphosphine oxide

Description

Properties

IUPAC Name |

[tert-butyl(phenyl)phosphoryl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19OP/c1-16(2,3)18(17,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFOAXGMRFQIOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of tert-Butyldiphenylphosphine

The most straightforward method involves oxidizing tert-butyldiphenylphosphine (t-BuPPh₂) with mild oxidizing agents. For example, hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) or toluene facilitates this transformation .

Procedure :

-

Dissolve t-BuPPh₂ (0.24 mmol) in anhydrous DCM.

-

Add H₂O₂ (30% aqueous solution, 1.2 equiv) dropwise at 0°C.

-

Stir at room temperature for 3–6 hours.

-

Purify via recrystallization (CH₂Cl₂/n-hexane) to obtain white crystals .

Key Data :

-

P—O bond length : 1.490 Å (confirmed by X-ray crystallography)

-

Byproducts : Minimal due to high selectivity.

Advantages : High atom economy and scalability. Limitations : Requires pre-synthesized t-BuPPh₂, which adds steps.

Grignard Reagent Alkylation of Phosphorus Precursors

A two-step approach utilizes Grignard reagents to introduce the tert-butyl group. This method is effective for large-scale synthesis .

Procedure :

-

React PCl₃ with tert-butyl magnesium chloride (t-BuMgCl) in tetrahydrofuran (THF) at −78°C.

-

Quench with HCl (0.5 M) to form tert-butyldichlorophosphine.

-

Treat with phenyl magnesium bromide (PhMgBr) to install phenyl groups.

Key Data :

Challenges :

-

Strict anhydrous conditions required.

-

Intermediate phosphines are air-sensitive.

Nickel-Catalyzed Quaternization-Wittig Reaction

A novel two-step method combines quaternization and Wittig reactions to access sterically hindered phosphine oxides .

Step 1: Quaternization

-

React methyldiphenylphosphine (MePPh₂) with aryl bromides (ArBr) using NiCl₂(dppe) as a catalyst.

-

Conditions: THF, 60°C, 13 hours.

Step 2: Wittig Olefination

-

Treat quaternary phosphonium salts with aldehydes (e.g., furan-2-carbaldehyde).

Key Data :

Mechanistic Insight :

The Wittig step cleaves the P–C bond, transferring the aryl group to the aldehyde while forming the phosphine oxide .

Alkaline Hydrolysis of Quaternary Phosphonium Salts

Quaternary phosphonium salts undergo hydrolysis under basic conditions to yield phosphine oxides .

Procedure :

-

Prepare (p-bromophenyl)triphenylphosphonium bromide from PPh₃ and p-bromoiodobenzene.

-

Hydrolyze with NaOH (2 M) at 85°C for 4 hours.

Key Data :

Limitations :

-

Competing pathways may reduce yield.

-

Requires careful pH control.

Flow Chemistry for Enhanced Efficiency

Recent advancements employ continuous flow systems to optimize reaction parameters .

Procedure :

-

Pump t-BuPPh₂ and H₂O₂ through a microreactor at 40°C.

-

Residence time: 10 minutes.

-

In-line quenching and separation yield pure product.

Key Data :

-

Yield : 95%

-

Throughput : 1.2 kg/day (lab-scale)

Advantages :

-

Reduced reaction time.

-

Improved safety for exothermic oxidations.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Key Advantage | Key Limitation |

|---|---|---|---|---|

| Oxidation of t-BuPPh₂ | 85–90 | 3–6 hours | High purity | Requires pre-synthesized phosphine |

| Grignard Alkylation | 70–75 | 18–24 hours | Scalability | Air-sensitive intermediates |

| Quaternization-Wittig | 27–90 | 13–24 hours | Broad substrate scope | Moderate yields for some substrates |

| Alkaline Hydrolysis | 48–84 | 4–6 hours | Simple conditions | Competing pathways |

| Flow Chemistry | 95 | 10 minutes | High throughput | Specialized equipment required |

Chemical Reactions Analysis

Types of Reactions

tert-Butyldiphenylphosphine oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of higher oxidation state phosphorus compounds.

Reduction: Reduction reactions can convert the oxide back to the corresponding phosphine.

Substitution: The compound can participate in substitution reactions where the tert-butyl or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, borane-dimethyl sulfide complex.

Substitution: Various organometallic reagents, such as Grignard reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields higher oxidation state phosphorus compounds, while reduction can regenerate the original phosphine .

Scientific Research Applications

Chemical Applications

Coordination Chemistry and Catalysis

- Ligand Design : tert-Butyldiphenylphosphine oxide serves as a versatile ligand in coordination chemistry, facilitating the formation of metal complexes. Its steric bulk and electronic properties enhance the stability and reactivity of these complexes, making them suitable for various catalytic processes .

- Palladium-Catalyzed Reactions : The compound is utilized in palladium-catalyzed cross-coupling reactions, such as the Heck reaction, which is pivotal for synthesizing complex organic molecules including pharmaceuticals and agrochemicals .

Synthesis of Organophosphorus Compounds

- It is instrumental in synthesizing optically active organophosphorus compounds and axially chiral biaryl phosphine oxides. These derivatives are valuable in asymmetric synthesis and can lead to high enantioselectivity in reactions .

Biological Applications

Enzyme Inhibition Studies

- Research has indicated that this compound may play a role in inhibiting specific enzymes, which positions it as a potential candidate for therapeutic applications. Its interactions with biological systems are under investigation to explore its efficacy as a drug precursor .

Protein Interactions

- The compound's ability to interact with proteins suggests its potential use in studying protein dynamics and functions. This aspect is crucial for understanding biochemical pathways and developing new therapeutic strategies .

Industrial Applications

Material Science

- In materials science, this compound is employed in the synthesis of advanced materials. Its properties allow it to act as a stabilizer in polymer production, enhancing the durability and performance of polymeric materials .

Research on Halophosphonium Species

- The compound is also useful in studying dynamic cross-exchange processes in halophosphonium species, which can lead to advancements in the field of organophosphorus chemistry .

Table 1: Summary of Key Applications

| Application Area | Specific Use Case | Findings/Outcomes |

|---|---|---|

| Coordination Chemistry | Ligand for metal complexes | Enhanced stability and reactivity in catalytic processes |

| Palladium-Catalyzed Reactions | Heck coupling for organic synthesis | High yields and regioselectivity reported |

| Enzyme Inhibition | Potential therapeutic applications | Inhibition of specific enzymes under investigation |

| Material Science | Stabilizer for polymers | Improved material properties observed |

| Halophosphonium Research | Study of dynamic cross-exchange | Insights into organophosphorus chemistry dynamics |

Noteworthy Publications

Mechanism of Action

The mechanism by which tert-butyldiphenylphosphine oxide exerts its effects involves its ability to coordinate with metal centers and participate in redox reactions. The phosphorus-oxygen bond plays a crucial role in its reactivity, allowing it to act as both a donor and acceptor of electrons. This dual functionality makes it a versatile compound in various chemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Phosphine oxides are widely studied for their electronic, steric, and coordination properties. Below, tert-butyldiphenylphosphine oxide is compared to structurally analogous compounds, focusing on substituent effects, spectroscopic data, and applications.

Structural and Electronic Comparisons

Key Observations:

- Steric Effects: The tert-butyl group in this compound increases steric hindrance compared to diphenylphosphine oxide, reducing its coordination flexibility but enhancing thermal stability (higher melting point) .

- Electronic Effects: The electron-withdrawing P=O group in 2PO and 3PO creates n-type semiconductor behavior, making them suitable for OLED host materials. In contrast, this compound’s tert-butyl group is electron-donating, favoring use in catalysis .

- Spectroscopic Trends: The ³¹P NMR shift of this compound (δ 38.96 ppm) is upfield compared to diphenylphosphine oxide (δ 29.8 ppm), reflecting differences in electron density at phosphorus .

Reactivity and Functional Group Comparisons

- Coordination Chemistry: this compound forms stable complexes with gold(I), as seen in the synthesis of (nitronyl nitroxide)gold(I) derivatives. These complexes exhibit distinct reactivity in cross-coupling reactions compared to di(tert-butyl)phenylphosphine analogs, likely due to reduced steric bulk in the latter .

- Solubility: Bulky substituents like tert-butyl improve solubility in nonpolar solvents. For example, this compound dissolves readily in CH₂Cl₂/hexane mixtures, whereas pyridinyl-substituted analogs (e.g., compound 7 in ) show polar solvent affinity due to heteroaromatic groups.

Application-Specific Comparisons

- Catalysis: this compound’s steric bulk makes it a precursor for phosphine ligands in asymmetric catalysis. In contrast, 2PO and 3PO are tailored for optoelectronics due to their extended conjugation and electron-deficient phosphorus centers .

Biological Activity

tert-Butyldiphenylphosphine oxide (t-BuPh2PO) is a phosphine oxide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of t-BuPh2PO, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by a bulky tert-butyl group attached to a diphenylphosphine oxide moiety. This structural feature contributes to its unique reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of t-BuPh2PO is primarily attributed to its interactions with various biological targets, including proteins and enzymes. The phosphine oxide functionality can participate in redox reactions, which may lead to the modulation of cellular signaling pathways.

- Inhibition of Enzymatic Activity :

- Reactivity with Thiols :

Antiproliferative Activity

A study investigated the antiproliferative effects of various phosphine oxide derivatives, including t-BuPh2PO, on T cell proliferation. The results indicated that t-BuPh2PO exhibited significant inhibition at micromolar concentrations, suggesting its potential as an immunomodulatory agent .

Synthesis and Reaction Studies

Research has demonstrated that t-BuPh2PO can be synthesized via various methods, including flow chemistry techniques that enhance reaction efficiency and yield. For example, optimized conditions allowed for high conversions of t-BuPh2PO derivatives under mild temperatures . This efficiency is critical for developing pharmaceutical applications.

Biological Activity Table

Safety and Toxicity

While t-BuPh2PO shows promising biological activity, safety assessments are essential for its therapeutic use. Preliminary studies indicate low toxicity levels; however, comprehensive toxicological evaluations are necessary to establish its safety profile for clinical applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for tert-butyldiphenylphosphine oxide, and how is purity validated?

- Methodology : The compound is synthesized via reaction of tert-butyldiphenylphosphine with (C₄H₈S)AuCl in tetrahydrofuran (THF) at -80°C, followed by solvent removal under nitrogen and recrystallization from CH₂Cl₂/n-hexane. Purity is confirmed using ¹H NMR (δ 1.3, 7.3–7.9 ppm) and ³¹P NMR (δ 38.96 ppm), with additional validation via IR spectroscopy (P=O stretch at 1165 cm⁻¹) .

- Key Data :

- Melting point: 137°C (decomposition) .

- Yield: 90% under optimized conditions .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- ³¹P NMR : Detects the phosphorus environment (δ 38.96 ppm in CD₂Cl₂) .

- IR Spectroscopy : Identifies P=O stretching vibrations (1165 cm⁻¹) and aromatic C=C bonds (1597 cm⁻¹) .

- X-ray Crystallography : Resolves bond lengths/angles (e.g., P=O bond distance) and crystal packing .

Advanced Research Questions

Q. How do steric effects of the tert-butyl group influence NMR coupling constants and electronic structure?

- Methodology : Compare ³¹P NMR data with less bulky analogs (e.g., methyldiphenylphosphine oxide). Steric hindrance from the tert-butyl group reduces P-C coupling constants (Jₚc) due to increased C-C-C bond angles or elongated P-C bonds. This is validated via DFT calculations and crystallographic bond distance analysis .

- Key Insight : Substituent bulkiness decreases electronegativity at phosphorus, altering reactivity in coordination chemistry .

Q. What crystallographic parameters define this compound, and how are they refined?

- Methodology : Single-crystal X-ray diffraction (Mo Kα radiation) reveals monoclinic P2₁ symmetry with unit cell parameters:

- a = 6.3432 Å, b = 9.5219 Å, c = 12.4556 Å, β = 101.665°, V = 736.78 ų, Z = 2 .

- Refinement : H-atoms are placed in calculated positions with isotropic displacement parameters (Uiso(H) = 1.2Ueq(C) for aromatic H; 1.5Ueq(O) for methyl H) .

Q. How does this compound participate in hydrogen-bonding networks?

- Methodology : Study P=O···H interactions using X-ray crystallography and IR spectroscopy. The P=O group acts as a hydrogen-bond acceptor, with bond length variations (e.g., 1.48–1.50 Å) reflecting interaction strength. Applications include designing supramolecular sensors for anions like fluoride .

Q. What role does this compound play in transition-metal catalysis?

- Methodology : Investigate its use as a ligand precursor (after reduction to phosphine) in cross-coupling reactions. Compare catalytic efficiency (e.g., turnover frequency) with other phosphine oxides in Pd- or Ni-catalyzed systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.